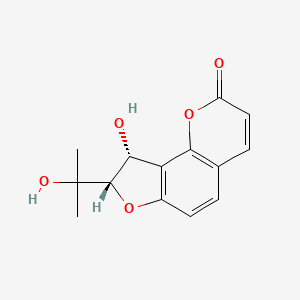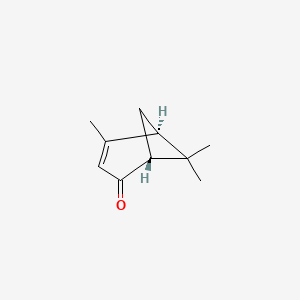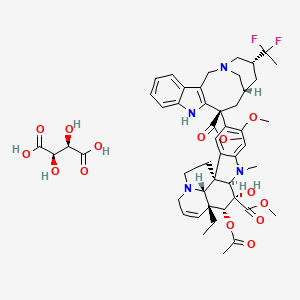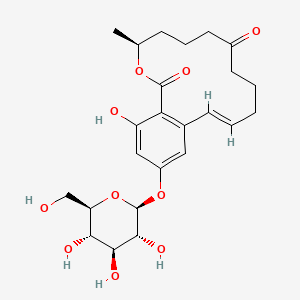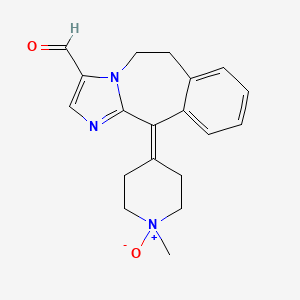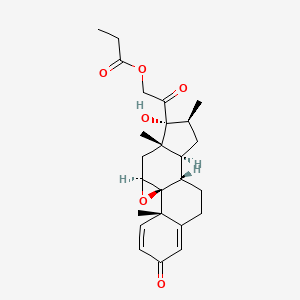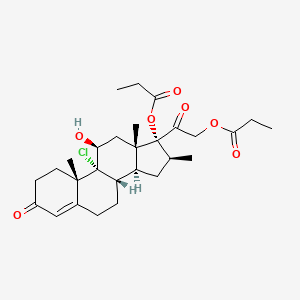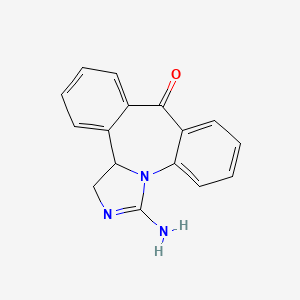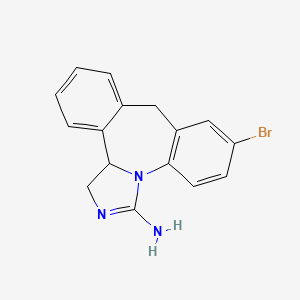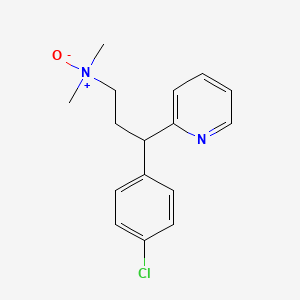
(rac)-trans-3-Hydroxy Glyburide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism Studies
Metabolism by Hepatic and Placental Microsomes : Research shows that glyburide is metabolized into multiple hydroxylated derivatives, including trans-3-Hydroxy Glyburide, by hepatic and placental microsomes in humans and baboons. This provides insights into the drug's metabolic pathways and potential interactions in different bodily tissues (Ravindran et al., 2006).
Kinetics of Metabolism : Further studies explore the kinetics of glyburide metabolism, highlighting the different rates of metabolite formation in various organs and across species. This includes the formation of trans-3-Hydroxy Glyburide and its role in the overall metabolic process (Zharikova et al., 2007).
Pharmacological Activity
- Pharmacological Impact of Metabolites : The pharmacological activities of glyburide metabolites, including trans-3-Hydroxy Glyburide, have been assessed. Studies suggest that these metabolites play a role in the drug's overall therapeutic effect, particularly in their impact on blood glucose and insulin levels (Rydberg et al., 1994).
Enzymatic Biotransformation
- Enzymatic Role in Biotransformation : Investigations into the specific enzymes responsible for glyburide biotransformation have revealed the involvement of various CYP450 isozymes. These studies help in understanding the drug's metabolism and potential for drug interactions (Zharikova et al., 2009).
Drug Development and Formulation
Improvement in Drug Formulation : Research into the formulation of ternary complexes of glyburide with solubilizing agents highlights efforts to enhance the dissolution rate and bioavailability of the drug, which may include trans-3-Hydroxy Glyburide as a metabolite (Singh et al., 2012).
Synthesis of Isotactic Polymers : Innovative chemical synthesis techniques have been explored using racemic cyclic diolide derivatives for producing isotactic polymers. This includes research on compounds related to trans-3-Hydroxy Glyburide and their applications in polymer science (Tang & Chen, 2018).
Orientations Futures
Glyburide, the parent compound of “(rac)-trans-3-Hydroxy Glyburide”, has shown promise in the treatment of acute ischemic stroke . It’s also been suggested as a potential treatment for gestational diabetes . These findings could open up new avenues for the use of “(rac)-trans-3-Hydroxy Glyburide” in the future.
Propriétés
Numéro CAS |
586414-84-8 |
|---|---|
Nom du produit |
(rac)-trans-3-Hydroxy Glyburide |
Formule moléculaire |
C23H28ClN3O6S |
Poids moléculaire |
510.01 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 3-trans-Hydroxycyclohexyl Glyburide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



